6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide
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Overview
Description
6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its diazo group, which is a functional group consisting of two linked nitrogen atoms, and its sulphonamide group, which is a functional group containing a sulfonyl group attached to an amine.
Preparation Methods
The synthesis of 6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide involves multiple steps, including the formation of the diazo group and the attachment of the sulphonamide group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities for research and application purposes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the diazo group or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in various industrial processes and applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo group and sulphonamide group play crucial roles in its reactivity and interactions. The compound may bind to specific enzymes or receptors, leading to changes in biological pathways and effects.
Comparison with Similar Compounds
Compared to other similar compounds, 6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide is unique due to its specific structure and functional groups. Similar compounds include other diazo compounds and sulphonamide derivatives, each with their own unique properties and applications .
Properties
CAS No. |
31701-23-2 |
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Molecular Formula |
C30H35N3O3S |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
5-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methylsulfamoyl]-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C30H35N3O3S/c1-19(2)20-9-12-24-21(17-20)10-14-27-29(3,15-6-16-30(24,27)4)18-32-37(35,36)26-8-5-7-23-22(26)11-13-25(33-31)28(23)34/h5,7-9,11-13,17,19,27,32H,6,10,14-16,18H2,1-4H3 |
InChI Key |
BTFYPVCINZKBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)C |
Origin of Product |
United States |
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